5-Ethynyl-2-(4-ethynylphenyl)-1H-isoindole-1,3(2H)-dione

Description

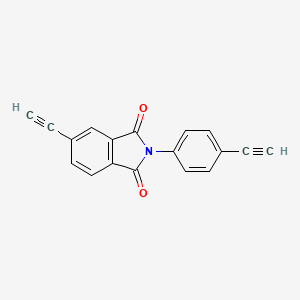

5-Ethynyl-2-(4-ethynylphenyl)-1H-isoindole-1,3(2H)-dione is a phthalimide derivative characterized by two ethynyl (-C≡CH) substituents: one at the 5-position of the isoindole-dione core and another at the para position of the phenyl ring attached to the nitrogen atom. This structural motif distinguishes it from conventional phthalimide derivatives, which typically feature alkyl, aryl, or electron-withdrawing groups (e.g., nitro, hydroxy) as substituents .

Properties

CAS No. |

917511-33-2 |

|---|---|

Molecular Formula |

C18H9NO2 |

Molecular Weight |

271.3 g/mol |

IUPAC Name |

5-ethynyl-2-(4-ethynylphenyl)isoindole-1,3-dione |

InChI |

InChI=1S/C18H9NO2/c1-3-12-5-8-14(9-6-12)19-17(20)15-10-7-13(4-2)11-16(15)18(19)21/h1-2,5-11H |

InChI Key |

AGKBVOMBNWNONU-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C#C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Sonogashira Coupling

One of the most effective methods for synthesizing this compound involves the Sonogashira coupling reaction, which allows for the formation of carbon-carbon bonds between terminal alkynes and aryl halides.

-

- Terminal alkyne: 4-Ethynylphenyl

- Aryl halide: A suitable isoindole derivative

- Copper(I) iodide as a catalyst

- Base: Triethylamine or potassium carbonate

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

-

- The reaction mixture is stirred at elevated temperatures (typically 60–80 °C) under an inert atmosphere (nitrogen or argon).

- The reaction time varies from several hours to overnight depending on the reactivity of the substrates.

-

- The crude product is purified using column chromatography, often employing silica gel as the stationary phase.

Alternative Synthesis via Cyclization

Another method involves the cyclization of substituted phthalic anhydrides with ethynyl groups, leading to the formation of isoindole derivatives.

-

- Substituted phthalic anhydride

- Ethynyl groups (e.g., ethynylbenzene)

- Lewis acid catalyst (e.g., aluminum chloride)

-

- The reaction is typically conducted in a solvent such as dichloromethane or chloroform.

- Elevated temperatures (around 100 °C) are maintained to facilitate cyclization.

-

- Similar purification techniques as above are employed to isolate the desired product.

Summary of Reaction Conditions and Yields

The following table summarizes the key parameters for each synthesis method:

| Method | Key Reagents | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| Sonogashira Coupling | Terminal alkyne, Aryl halide | 60–80 | Several hours | Variable |

| Cyclization | Phthalic anhydride, Ethynyl group | ~100 | Several hours | Variable |

Research Findings and Analysis

Research has shown that the choice of solvents and bases significantly affects both the yield and purity of the synthesized product. For instance, using triethylamine as a base in Sonogashira reactions often results in higher yields compared to other bases due to better solubility and reactivity profiles.

Challenges in Synthesis

Common challenges in synthesizing this compound include:

Side Reactions: Unwanted side reactions can occur during coupling, particularly with sensitive functional groups.

Purification Difficulties: The presence of similar by-products necessitates careful purification steps which can be time-consuming.

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-2-(4-ethynylphenyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form corresponding alkenes or alkanes.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkanes or alkenes.

Scientific Research Applications

5-Ethynyl-2-(4-ethynylphenyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

Industry: Utilized in the development of advanced materials and nanotechnology applications.

Mechanism of Action

The mechanism of action of 5-Ethynyl-2-(4-ethynylphenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, its ethynyl groups can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is valuable in bioconjugation and drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, electronic, and functional differences between 5-Ethynyl-2-(4-ethynylphenyl)-1H-isoindole-1,3(2H)-dione and related phthalimide derivatives:

Key Structural and Functional Insights:

Reactivity and Functionalization: The dual ethynyl groups in the target compound enable click chemistry (e.g., Huisgen cycloaddition), a feature absent in nitro- or hydroxy-substituted analogs. This property is advantageous for developing bioconjugates or prodrugs .

The indole-acryloyl group in Compound 3 introduces extended π-conjugation, likely enhancing interactions with hydrophobic enzyme pockets compared to the linear ethynyl substituents .

Pharmacological Activity: Compounds 13 and 14 exhibit potent anticonvulsant activity in maximal electroshock (MES) models, attributed to sodium channel blockade.

Solubility and Bioavailability :

- The hydroxy-substituted analog () likely has higher aqueous solubility than the ethynyl derivative due to hydrogen-bonding capacity, albeit at the cost of reduced membrane permeability .

Biological Activity

5-Ethynyl-2-(4-ethynylphenyl)-1H-isoindole-1,3(2H)-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis methods, biological interactions, and relevant case studies.

Compound Overview

- Molecular Formula : C19H15N1O2

- Molecular Weight : Approximately 303.33 g/mol

- Structure : The compound features an isoindole core with ethynyl substituents at the 2 and 4 positions of the phenyl ring, enhancing its reactivity and biological potential.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method employed is the Sonogashira coupling reaction , which couples vinyl or aryl halides with terminal acetylenes using palladium and copper catalysts. This method allows for efficient construction of the ethynyl-substituted isoindole framework, facilitating further modifications for biological testing.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance, a study reported that derivatives of isoindole compounds demonstrated significant cytotoxicity against HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with low IC50 values ranging from 0.5 to 0.9 µM .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary data suggest that it may interact with viral proteins involved in disease pathways, potentially inhibiting viral replication mechanisms. This activity is particularly relevant in the context of emerging viral infections such as SARS-CoV-2, where indole derivatives have shown effectiveness in blocking viral infectivity by targeting glycoproteins .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Interaction with Biological Macromolecules : The compound can form stable linkages through click chemistry reactions with azides, which is significant for drug delivery systems.

- Targeting Specific Molecular Pathways : Its structural features allow it to engage with specific targets within cancer and viral pathways, potentially leading to apoptosis in cancer cells or inhibition of viral replication .

Cytotoxicity Testing

A notable study evaluated the cytotoxic effects of various isoindole derivatives, including this compound, against human embryonic kidney (HEK293), liver (LO2), and lung (MRC5) cell lines using the MTT assay. The results indicated that while the compound exhibited potent activity against cancer cell lines, it showed minimal toxicity towards normal cells (IC50 > 100 µg/ml), highlighting its potential as a selective anticancer agent .

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HepG2 | 0.9 | High cytotoxicity |

| MCF-7 | 0.55 | High cytotoxicity |

| HeLa | 0.50 | High cytotoxicity |

| HEK293 | >100 | Low toxicity |

| LO2 | >100 | Low toxicity |

| MRC5 | >100 | Low toxicity |

Interaction Studies

Further studies have demonstrated that the compound can engage in click chemistry reactions, forming stable triazole linkages which are crucial for bioconjugation applications in drug development. These interactions may elucidate its mechanism of action at a molecular level.

Q & A

Q. How can AI-driven platforms accelerate the discovery of novel derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.